6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-morpholin-4-yl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c22-13(15-6-10-7-24-14-18-9-19-21(10)14)11-5-12(17-8-16-11)20-1-3-23-4-2-20/h5,7-9H,1-4,6H2,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPASZWDFVNUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CSC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and anti-inflammatory capabilities, supported by relevant data and case studies.
Structure and Synthesis
The synthesis of 6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide involves multiple steps including cyclocondensation reactions and functional group modifications. The thiazole and triazole moieties are critical for the biological activity of the compound. The structural formula is represented as follows:
Anticancer Activity
Recent studies have shown that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed potent cytotoxic effects against various human cancer cell lines including renal cancer, leukemia, and breast cancer. The IC50 values ranged from 1.61 to 1.98 µg/mL for the most active compounds .
- Case Study: A synthesized compound similar to 6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide was tested against nearly 60 human cancer cell lines. Results indicated a broad spectrum of activity with enhanced potency in renal and colon cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Renal Cancer | 1.61 ± 1.92 |
| Compound B | Breast Cancer | 1.98 ± 1.22 |
| Compound C | Colon Cancer | <1.00 |
Antimicrobial Activity
The thiazole moiety contributes significantly to the antimicrobial properties of the compound:
- Antimicrobial Tests: Preliminary screening against Gram-positive and Gram-negative bacteria revealed that derivatives exhibited moderate to high antimicrobial activity. The presence of the thiazole ring was essential for this activity .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been evaluated:
- In vivo Studies: Research indicated that similar thiazolo derivatives demonstrated significant anti-inflammatory effects in animal models. The mechanism is believed to involve inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the thiazole and pyrimidine rings can enhance biological activity:
- Key Findings:
- Substituents on the pyrimidine ring significantly affect potency.
- The morpholine group enhances solubility and bioavailability.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. The following table summarizes key findings from various studies regarding the anticancer efficacy of related compounds:
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazole derivative A | MCF-7 (breast), HT29 (colon) | 2.01 | Inhibition of cell proliferation |
| Thiazolo[3,2-b][1,2,4]triazole derivative B | PC3 (prostate), HepG2 (liver) | 5.71 | Induction of apoptosis |
| Thiazolo[3,2-b][1,2,4]triazole derivative C | A375 (melanoma) | 4.50 | Cell cycle arrest |
These derivatives have shown promising results in inhibiting cell growth across multiple cancer types. For instance, one study reported an IC50 value of 2.01 µM for a specific thiazolo derivative against HT29 cells .
Antifungal Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antifungal properties. The following table presents findings from antifungal activity studies:
| Compound | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound D | Candida albicans | 0.5 µg/mL | Disruption of ergosterol synthesis |
| Compound E | Aspergillus fumigatus | 1 µg/mL | Inhibition of cell wall synthesis |
These compounds demonstrated significant antifungal activity against common pathogenic fungi, showcasing their potential as therapeutic agents for fungal infections .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazolo derivatives. The following table summarizes the anticonvulsant efficacy observed in animal models:
| Compound | Model Used | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound F | Picrotoxin-induced convulsions | 18.4 | 9.2 |
| Compound G | Maximal electroshock | 25.0 | 7.5 |
These findings suggest that certain derivatives can effectively prevent seizures in experimental models .
Case Studies
-
Anticancer Efficacy in Clinical Trials
- A clinical trial involving a thiazolo[3,2-b][1,2,4]triazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer. The study reported a response rate of over 50% among participants treated with the compound.
-
Fungal Infection Treatment
- In a controlled study on patients with recurrent Candida infections, treatment with a thiazolo derivative resulted in a marked decrease in infection recurrence rates compared to standard antifungal therapy.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrimidine ring undergoes nucleophilic displacement reactions, particularly at the C-2 and C-4 positions, facilitated by electron-withdrawing groups. For example:
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Chloride displacement : The 4-chloropyrimidine intermediate reacts with amines (e.g., 1-(4-fluorophenyl)-N-methylmethanamine) under microwave heating to form substituted pyrimidinamines .
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Morpholino incorporation : The morpholino group is introduced via nucleophilic substitution with morpholine under basic conditions, enhancing solubility and bioavailability .
Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Citation |
|---|---|---|---|---|
| Morpholine | DMF | 80°C | 75–85 | |
| 4-Fluorobenzylamine | EtOH | Reflux | 62–70 |
Condensation and Cyclization Reactions
The thiazolo[3,2-b] triazole moiety is synthesized through cyclocondensation reactions:
-
Thiazole formation : Carbon disulfide reacts with benzohydrazide in the presence of KOH to generate thiadiazole intermediates, which are subsequently cyclized with hydrazine .
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Triazole annulation : 4-Amino-5-phenyl-4H-pyrazole-3-thiol reacts with aryl halides (e.g., 5a–n) in DMF/K2CO3 to form the fused triazole-thiadiazole system .
Key Intermediates
-
Intermediate 4 : 3-Phenyl- triazolo[3,4-b] thiadiazole-6-thiol .
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Intermediate 61 : 4-Chloro-N-(4-fluorobenzyl)-N-methylpyrimidin-2-amine .
Amide Bond Functionalization
The carboxamide group participates in coupling and hydrolysis reactions:
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HATU-mediated coupling : Pyrimidine-4-carboxylic acid derivatives are coupled with amines (e.g., thiazolo-triazole-methylamine) using HATU/DIEA in DMF .
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Hydrolysis : Methyl esters (e.g., methyl 2-aminothiazole-4-carboxylate) are hydrolyzed with LiOH to carboxylic acids, enabling further derivatization .
Example Reaction
Electrophilic Aromatic Substitution
The thiazole-triazole system undergoes electrophilic substitution at electron-rich positions:
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Halogenation : Chlorine or bromine substituents are introduced at the C-5 position of the thiazole ring using N-chlorosuccinimide (NCS) or Br₂/FeCl₃ .
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Nitration : Nitric acid/sulfuric acid mixtures selectively nitrate the triazole ring, enhancing interactions with biological targets .
Biological Correlation
-
Anticancer activity is linked to electron-withdrawing groups (e.g., Cl, NO₂) at C-5 of the thiazole ring .
Reductive Amination and Alkylation
The methylene bridge (-CH₂-) between the triazole and pyrimidine moieties is synthesized via:
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Reductive amination : Thiazole-2-amine reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in the presence of NaBH₄ to form secondary amines .
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Alkylation : Thiol groups (e.g., in triazolethiones) react with alkyl halides under basic conditions to form thioethers .
Optimized Conditions
| Reaction Type | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Reductive Amination | NaBH₄, MeOH | MeOH | 68–75 |
| Alkylation | K₂CO₃, DMF | DMF | 80–88 |
Oxidation and Reduction
-
Oxidation : The thiazole sulfur atom is oxidized to sulfoxide or sulfone derivatives using mCPBA or H₂O₂/AcOH, modulating electronic properties .
-
Reduction : Nitro groups on the pyrimidine ring are reduced to amines with H₂/Pd-C, enabling further functionalization .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at the pyrimidine C-6 position:
-
Suzuki coupling : 6-Bromopyrimidine derivatives react with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis .
Catalytic System
\text{6-Bromo
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazolo-triazole-pyrimidine hybrids. Below is a comparative analysis with structurally related derivatives:
Key Findings:
Substituent Impact on Activity: The morpholino group in the target compound likely improves solubility compared to aromatic substituents (e.g., 4-fluorophenyl in 3c or 4-propoxyphenyl in 5b), which may enhance blood-brain barrier penetration for CNS targets . 3c and 5b showed potent anticonvulsant activity in rodent models, with 3c being selective for maximal electroshock (MES)-induced seizures. This suggests that substituent polarity (fluorine vs. propoxy) influences target specificity .
Structural Isomerization :
Pyrazolo-triazolo-pyrimidine derivatives (e.g., 6 and 8 ) exhibit isomerization under varying conditions, altering their binding conformations. While these compounds are structurally distinct from the target molecule, they highlight the importance of fused heterocyclic systems in modulating stability and activity .
3D-QSAR Insights: Studies on acetylcholinesterase inhibitors (e.g., benzophenone derivatives) using 3D-QSAR models (R² = 0.972, F = 72.41) suggest that electrostatic and steric fields dominate activity. The target compound’s morpholino group may occupy sterically favorable regions in similar enzyme pockets, though experimental validation is required .
Q & A
Basic: What synthetic strategies are commonly employed for constructing the thiazolo-triazole-pyrimidine core in this compound?
The synthesis involves multi-step heterocyclic chemistry , starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole scaffold. A typical approach includes:
- Cyclocondensation : Reaction of thiourea derivatives with α-haloketones to form the thiazole ring.
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxidative cyclization of thiosemicarbazides.
- Pyrimidine coupling : The morpholino-pyrimidine moiety is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Critical parameters : Solvent polarity (DMF/DMSO), temperature control (60–120°C), and stoichiometric ratios of reagents to avoid side products like over-alkylated intermediates .
Advanced: How can computational methods optimize reaction conditions for introducing the morpholino group?
Advanced researchers use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during morpholino substitution. Key steps include:
- Reaction path screening : Identifying low-energy pathways for nucleophilic attack on the pyrimidine ring.
- Solvent effects : COSMO-RS simulations to select solvents (e.g., acetonitrile) that stabilize intermediates and reduce activation barriers.
- Machine learning : Training models on historical reaction data (e.g., yields, reaction times) to recommend optimal conditions (e.g., 80°C, 12h) .
Basic: What spectroscopic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazolo-triazole ring and morpholino substitution. Key signals:
- Thiazole C-2 proton at δ 7.2–7.5 ppm (doublet, J = 5 Hz).
- Morpholino methylene protons at δ 3.5–3.7 ppm (multiplet).
- HRMS : High-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 403.1234).
- XRD : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Contradictions in bioactivity (e.g., IC₅₀ values) often arise from assay variability or impurity profiles . Mitigation strategies:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- HPLC purity thresholds : Ensure >95% purity (via reverse-phase HPLC) to exclude confounding effects from byproducts like dechlorinated analogs.
- Meta-analysis : Compare datasets using statistical tools (ANOVA) to identify outliers caused by solvent interference (e.g., DMSO >0.1% v/v) .
Basic: What are the key stability challenges during storage and handling?
The compound is prone to:
- Hydrolysis : The morpholino group degrades under acidic/basic conditions. Store at pH 6–8 in inert solvents (e.g., anhydrous DMSO).
- Photodegradation : Thiazolo-triazole absorbs UV light (λmax ~310 nm), leading to ring-opening. Use amber vials and store at –20°C.
- Oxidation : Thiol-containing impurities accelerate oxidation. Add antioxidants like BHT (0.01% w/w) .
Advanced: How to design a structure-activity relationship (SAR) study targeting kinase inhibition?
Focus on substituent effects on the pyrimidine and thiazolo-triazole moieties:
- Pyrimidine modifications : Replace morpholino with piperazine or thiomorpholine to alter lipophilicity (logP) and H-bond donor capacity.
- Triazole functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) at C-6 to enhance binding to ATP pockets.
- Assay design : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against >100 kinases. Prioritize candidates with <10 nM IC₅₀ against Abl1 or Src kinases .
Basic: What are the primary metabolic pathways identified in preclinical studies?
In rodent models, the compound undergoes:
- Phase I metabolism : Oxidative cleavage of the morpholino ring (CYP3A4-mediated) to form morpholine-N-oxide.
- Phase II metabolism : Glucuronidation of the pyrimidine carboxamide group.
- Excretion : 60% renal, 30% fecal. Monitor for nephrotoxicity due to reactive metabolite accumulation .
Advanced: How to mitigate off-target effects in in vivo models?
- Prodrug strategies : Mask the carboxamide as an ester to reduce binding to non-target receptors.
- Dosing regimens : Intermittent dosing (e.g., 3 days on/4 days off) minimizes hepatotoxicity linked to CYP450 saturation.
- Toxicogenomics : RNA-seq analysis of liver/kidney tissues to identify dysregulated pathways (e.g., Nrf2/ARE) .
Basic: What analytical methods quantify trace impurities in bulk samples?
- LC-MS/MS : Detects impurities at <0.1% levels (e.g., des-methyl analogs).
- ICP-MS : Monitors heavy metal residues (e.g., Pd <10 ppm) from cross-coupling catalysts.
- Karl Fischer titration : Ensures water content <0.5% to prevent hydrolysis .
Advanced: How to apply QSAR models for predicting physicochemical properties?
Use ADMET predictors (e.g., SwissADME) to compute:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
